molecular formula C24H18N4O2S2 B2508681 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1291853-10-5

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2508681
CAS No.: 1291853-10-5
M. Wt: 458.55
InChI Key: FDLQYWNBCNNYRN-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound featuring multiple functional groups, including methylsulfanyl, phenyl, oxadiazolyl, and dihydrophthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The dihydrophthalazinone core can be synthesized via a condensation reaction between a phthalic anhydride derivative and a hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups could contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (CAS No. 1291832-21-7) is a synthetic organic molecule characterized by a complex structure that includes a dihydrophthalazine core and multiple heterocyclic moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C24H18N4O2SC_{24}H_{18}N_{4}O_{2}S, with a molecular weight of 426.49 g/mol. The presence of methylsulfanyl groups and an oxadiazole ring contributes to its unique pharmacological profile.

Anti-inflammatory Properties

Compounds featuring dihydrophthalazine structures have been reported to exhibit anti-inflammatory effects. The inhibition of inflammatory mediators such as prostaglandins and cytokines is a common mechanism through which these compounds exert their effects. The methylsulfanyl groups may play a role in modulating these pathways.

Anticancer Potential

Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways and the induction of oxidative stress. Further research is necessary to elucidate the specific pathways affected by this compound.

Research Findings and Case Studies

StudyFindings
Study on thiazolidinones Investigated AChE inhibition; compounds showed IC50 values ranging from 3.11 μM to 55.36 μMSuggests potential for neuroprotective applications
Antiviral studies Evaluated compounds against virulence factors; certain derivatives showed protective effects in human lung cellsHighlights potential for developing antiviral therapies
Antimicrobial evaluation Similar compounds demonstrated significant antibacterial activity against various strainsSupports further exploration of this compound's antimicrobial properties

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases.
  • Cell Signaling Modulation : The structural components may interact with cellular receptors or signaling pathways, leading to altered cell proliferation or apoptosis.
  • Oxidative Stress Induction : The presence of sulfur-containing groups may enhance reactive oxygen species (ROS) production, contributing to cytotoxic effects in tumor cells.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S2/c1-31-17-12-10-15(11-13-17)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)32-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQYWNBCNNYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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